molecular formula C5H13ClN2O2 B3011956 2-amino-N-ethoxy-N-methylacetamide hydrochloride CAS No. 1909313-73-0

2-amino-N-ethoxy-N-methylacetamide hydrochloride

Cat. No.: B3011956
CAS No.: 1909313-73-0
M. Wt: 168.62
InChI Key: HXXJISICCNDTHG-UHFFFAOYSA-N
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Description

2-amino-N-ethoxy-N-methylacetamide hydrochloride is a chemical compound with the molecular formula C5H13ClN2O2 and a molecular weight of 168.62 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-ethoxy-N-methylacetamide hydrochloride typically involves the reaction of ethylamine with ethyl chloroacetate to form N-ethoxy-N-ethylacetamide. This intermediate is then reacted with methylamine to produce 2-amino-N-ethoxy-N-methylacetamide, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-ethoxy-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-amino-N-ethoxy-N-methylacetamide hydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-amino-N-ethoxy-N-methylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Biological Activity

2-Amino-N-ethoxy-N-methylacetamide hydrochloride (CAS Number: 1909313-73-0) is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to present a comprehensive view of its efficacy and mechanisms.

  • Molecular Formula : C5_5H13_{13}ClN2_2O2_2
  • SMILES : Cl.CCON(C)C(=O)CN
  • Molecular Weight : 164.62 g/mol

Antimicrobial Activity

Recent studies have highlighted the antibacterial properties of this compound, particularly against Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity Against Various Bacteria

Bacterial StrainActivity Level (MIC µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32
Pseudomonas aeruginosa64
Salmonella typhimurium32

Findings : The compound exhibited promising antibacterial activity, with the lowest minimum inhibitory concentration (MIC) against Staphylococcus aureus, indicating strong potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, research has indicated that this compound may possess anticancer activity. Studies have explored its effects on various cancer cell lines, demonstrating significant cytotoxic effects.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)10
A549 (lung cancer)20

Findings : The compound showed effective cytotoxicity in the micromolar range against several cancer cell lines, suggesting it may inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of bacterial cell walls, leading to cell lysis.
  • Induction of Apoptosis in Cancer Cells : Evidence suggests that the compound activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antiviral Properties : Emerging research indicates potential antiviral activity, although specific mechanisms remain to be fully elucidated .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A systematic evaluation demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Escherichia coli. The study emphasized structure-activity relationships (SAR), identifying functional groups essential for enhancing antibacterial potency .
  • Anticancer Studies : Research involving various cancer cell lines revealed that treatment with this compound resulted in reduced viability and increased apoptosis markers. The findings suggest that this compound could serve as a lead for developing new anticancer therapies .

Properties

IUPAC Name

2-amino-N-ethoxy-N-methylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-3-9-7(2)5(8)4-6;/h3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXJISICCNDTHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON(C)C(=O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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